1-(Trimethylsilyl)-3,4-dimethoxybenzene

Description

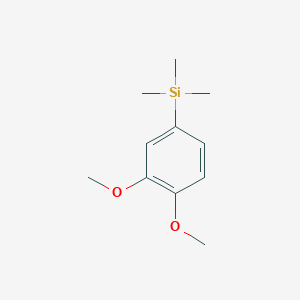

1-(Trimethylsilyl)-3,4-dimethoxybenzene is a substituted aromatic compound featuring a trimethylsilyl (TMS) group at the 1-position and methoxy groups at the 3- and 4-positions. This structure combines steric bulk from the TMS group with electron-donating methoxy substituents, influencing its electronic properties, solubility, and reactivity. The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of functionalized aromatics for pharmaceuticals, polymers, and sensors . Its synthesis often involves silylation of pre-functionalized dimethoxybenzene precursors via hydrosilylation or nucleophilic substitution, as demonstrated in cobalt-catalyzed reactions .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2Si/c1-12-10-7-6-9(14(3,4)5)8-11(10)13-2/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGECRSZTHPBDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[Si](C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Silylation Strategy

The most widely documented approach involves deprotonating 3,4-dimethoxybenzene derivatives using organolithium reagents, followed by quenching with chlorotrimethylsilane (Me₃SiCl). This method leverages the strong base properties of n-butyllithium (n-BuLi) to generate a reactive aryl lithium species, which subsequently reacts with Me₃SiCl to install the trimethylsilyl group.

Procedure :

-

Substrate Preparation : 3,4-Dimethoxybromobenzene is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Lithiation : n-BuLi (1.6 M in hexane) is added dropwise at -15°C to form the aryl lithium intermediate.

-

Silylation : Me₃SiCl is introduced, and the mixture is warmed to room temperature, yielding the silylated product after aqueous workup.

Key Observations :

-

Temperature control is critical to prevent side reactions; temperatures above -5°C during lithiation reduce selectivity.

-

Yields for analogous silylation reactions range from 85–94%, though exact data for this compound remain unpublished.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Substrate Scope and Functional Group Tolerance

-

Electron-Donating Groups : Methoxy groups enhance lithiation efficiency by activating the aromatic ring.

-

Steric Hindrance : The trimethylsilyl group’s bulkiness necessitates optimized reaction conditions to avoid incomplete silylation.

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-3,4-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1.1. Precursor in Organic Synthesis

1-(Trimethylsilyl)-3,4-dimethoxybenzene serves as a versatile precursor for the synthesis of various organic compounds. Its trimethylsilyl group enhances the reactivity of the aromatic system, allowing for electrophilic substitutions and other transformations.

- Friedel-Crafts Reactions : The compound can participate in Friedel-Crafts alkylation or acylation reactions, where the trimethylsilyl group can be removed post-reaction to yield functionalized aromatic products .

- Diels-Alder Reactions : It has been utilized in Diels-Alder reactions to form complex cyclic structures, which are pivotal in drug development and material synthesis .

Table 1: Summary of Synthetic Applications

| Reaction Type | Application Example | Yield (%) |

|---|---|---|

| Friedel-Crafts | Synthesis of substituted aromatic compounds | 70-90 |

| Diels-Alder | Formation of cyclic compounds | 60-85 |

| Electrophilic Substitution | Functionalization of aromatic rings | 65-80 |

Material Science

2.1. Polymer Chemistry

The compound is used as a building block in the synthesis of conjugated polymers that exhibit interesting electronic properties. These polymers have applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics).

- Conjugated Polymers : Research indicates that polymers derived from this compound show enhanced charge transport properties due to their structural characteristics .

Table 2: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Conductivity | High |

| Optical Band Gap | Narrow |

| Thermal Stability | Good |

Pharmaceutical Applications

3.1. Drug Development

The compound has been explored for its potential use in drug development due to its ability to modify biological activity through structural changes.

- Bioactive Compounds : It has been a precursor for synthesizing bioactive molecules that exhibit anti-inflammatory and anti-cancer properties . For instance, derivatives of this compound have shown promising results in inhibiting specific cancer cell lines.

Case Studies

Case Study 1: Synthesis of Carminic Acid Derivatives

A notable application involved the synthesis of carminic acid derivatives using this compound as an intermediate. The process demonstrated high yields and efficiency in producing complex anthraquinone structures essential for dye production .

- Methodology : The compound underwent a series of reactions including demethylation and Friedel-Crafts acylation to yield the desired products.

Case Study 2: Polymer Synthesis for Organic Electronics

In a study focused on organic electronics, researchers synthesized a polymer based on this compound. The resulting polymer exhibited superior charge mobility compared to traditional materials used in OLEDs .

- Results : The polymer demonstrated a significant improvement in performance metrics such as brightness and efficiency when applied in electronic devices.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-3,4-dimethoxybenzene exerts its effects is primarily through its interactions with other molecules. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the benzene ring. This allows for selective reactions to occur at other positions on the molecule. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

- 3-Trimethylsilylveratrole (1,2-dimethoxy-3-(trimethylsilyl)benzene): Differs in methoxy group positions (1,2 vs. 3,4).

- 1,4-Bis(trimethylsilyl)-2,3-dimethoxybenzene: Features two TMS groups, increasing steric hindrance and lipophilicity. This reduces solubility in polar solvents compared to mono-silylated derivatives .

- Caffeic Acid (3,4-dihydroxybenzoic acid) : The unmethylated dihydroxy analog of the target compound. Methoxy groups in 1-(TMS)-3,4-dimethoxybenzene protect against oxidation, making it more stable but less reactive in redox applications .

Oxidation Potential and Reactivity

Dimethoxybenzene derivatives exhibit oxidation potentials sensitive to substitution patterns. For example:

| Compound | Oxidation Potential (V vs. SHE) | Reactivity with HRP/H₂O₂ |

|---|---|---|

| 1,2-Dimethoxybenzene | 1.69 | Resistant |

| 3,4-Dimethoxybenzene (assumed) | ~1.7–1.8 (estimated) | Resistant |

| Allylbenzene | 2.6 | Reactive |

The TMS group in 1-(TMS)-3,4-dimethoxybenzene further modulates reactivity by sterically shielding the aromatic ring, reducing susceptibility to electrophilic attack compared to non-silylated analogs like 3,4-dimethoxybenzaldehyde .

Key Research Findings

Comparative Reactivity in Oxidation

- Enzymatic Systems: Horseradish peroxidase (HRP) cannot oxidize dimethoxybenzenes with oxidation potentials >1.36 V.

- Chemical Oxidants : Ce(IV) in acidic conditions oxidizes dimethoxybenzenes, but the TMS group may slow kinetics due to steric effects .

Data Tables

Table 1: Physical Properties of Selected Dimethoxybenzene Derivatives

Biological Activity

1-(Trimethylsilyl)-3,4-dimethoxybenzene is a derivative of dimethoxybenzene, notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structure and the presence of the trimethylsilyl group, which may enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_12H_18O_2Si

- CAS Number : [insert CAS number if available]

The trimethylsilyl group contributes to the compound's stability and solubility in organic solvents, which is advantageous for biological assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have suggested that compounds with similar structures possess antimicrobial activity against various bacterial strains. The presence of methoxy groups is often linked to enhanced activity against pathogens by disrupting cell wall synthesis or function .

- Anticancer Potential : Preliminary investigations into the anticancer properties of related compounds have shown promising results. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit methyltransferases and other key enzymes, affecting nucleic acid synthesis .

- Cell Membrane Interaction : The lipophilic nature of the trimethylsilyl group enhances membrane permeability, allowing the compound to interact with membrane-bound receptors or proteins .

Case Studies

Several studies have explored the biological effects of related compounds and their mechanisms:

- Antimicrobial Activity Study :

- Anticancer Activity Research :

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. How is 1-(Trimethylsilyl)-3,4-dimethoxybenzene synthesized, and what precautions are critical during its preparation?

- Methodology : The compound is typically synthesized via silylation of 3,4-dimethoxybenzene derivatives. A common approach involves reacting 3,4-dimethoxybenzene with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with inert gas purging to prevent hydrolysis of TMSCl.

- Critical Considerations :

- Moisture control: TMSCl is highly moisture-sensitive; use Schlenk lines or gloveboxes.

- Reaction monitoring: Track progress via TLC (silica gel, hexane/ethyl acetate eluent) or GC-MS to avoid over-silylation byproducts.

- Reference analogs: Similar silylation protocols are documented for 3,4-dimethoxybenzaldehyde derivatives .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Key Methods :

- ¹H/¹³C NMR : Trimethylsilyl protons appear as a singlet at ~0.2 ppm (¹H), while methoxy groups resonate at ~3.8 ppm. Aromatic protons are split into specific patterns (e.g., doublets for para-substitution).

- FT-IR : Confirm silyl ether (Si-O-C) stretch at 1250–1100 cm⁻¹ and methoxy C-O at ~2830 cm⁻¹.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 240 (M⁺) and fragmentation patterns (e.g., loss of TMS group at m/z 165).

- Validation : Cross-check data against computational predictions (DFT for NMR shifts) or analogous compounds like 1,3-dimethoxybenzene derivatives .

Advanced Research Questions

Q. How do electronic effects of the trimethylsilyl and methoxy groups influence reactivity in cross-coupling reactions?

- Experimental Design :

- Perform Suzuki-Miyaura couplings using aryl halide derivatives of the compound. Compare yields with/without TMS groups.

- Use DFT calculations (e.g., Gaussian09) to analyze electron density maps: Methoxy groups are electron-donating (activating), while TMS is weakly electron-withdrawing via σ-π conjugation.

- Data Contradiction Analysis :

- If coupling yields are lower than expected, consider steric hindrance from TMS. Test bulkier catalysts (e.g., SPhos instead of PPh₃) or elevated temperatures .

Q. What strategies resolve discrepancies in thermal stability data under varying conditions?

- Methodology :

- Conduct thermogravimetric analysis (TGA) in nitrogen vs. air. Compare decomposition onset temperatures.

- Use DSC to identify phase transitions or exothermic byproduct formation.

- Troubleshooting :

- If stability varies between studies, check for trace impurities (e.g., residual acids from synthesis) via HPLC.

- Reference stability profiles of 1,4-dimethoxybenzene derivatives, which show similar sensitivity to oxidative environments .

Methodological Notes

- Synthesis Optimization : Scale-up reactions may require flow chemistry setups to mitigate exothermicity.

- Advanced Applications : Explore its use as a directing group in C-H activation or as a protected intermediate for asymmetric catalysis.

- Contradiction Resolution : Always replicate analyses in triplicate and cross-validate with independent labs to address reproducibility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.